molecular formula C22H33NO B8629502 2-Methyl-7-dodecyl-8-hydroxyquinoline

2-Methyl-7-dodecyl-8-hydroxyquinoline

Cat. No. B8629502
M. Wt: 327.5 g/mol
InChI Key: BHWWGVDLAQGFOR-UHFFFAOYSA-N
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Patent
US04065455

Procedure details

Example I was essentially repeated using 2-methyl-8-hydroxyquinoline in place of 5-chloro-8-hydroxyquinoline. The resultant 2-methyl-7-dodecenyl-8-hydroxyquinoline was hydrogenated by the procedure of Example II, Part B to give 2-methyl-7-dodecyl-8-hydroxyquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-methyl-7-dodecenyl-8-hydroxyquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC2C(=C(O)C=CC=2)N=1.[CH3:13][C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[C:17]([OH:36])[C:18]([CH:24]=[CH:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])=[CH:19][CH:20]=2)[N:15]=1>>[CH3:13][C:14]1[CH:23]=[CH:22][C:21]2[C:16](=[C:17]([OH:36])[C:18]([CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])=[CH:19][CH:20]=2)[N:15]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=C(C=CC=C2C=C1)O
Step Two
Name
2-methyl-7-dodecenyl-8-hydroxyquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=C(C(=CC=C2C=C1)C=CCCCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NC2=C(C(=CC=C2C=C1)CCCCCCCCCCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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